N-2-Aminoethyl-val-leu-anilide CAS 282732-36-9 properties
N-2-Aminoethyl-val-leu-anilide CAS 282732-36-9 properties
The following technical guide provides an in-depth analysis of N-2-Aminoethyl-Val-Leu-Anilide (CAS 282732-36-9) . This document is structured for researchers and drug development professionals, focusing on chemical properties, mechanistic applications in protease research, and rigorous experimental protocols.[1][2]
CAS Registry Number: 282732-36-9 Chemical Class: Peptidomimetic / Protease Probe Primary Application: Protease Profiling, Cathepsin Research, Enzyme Inhibition Studies[1][2]
Part 1: Executive Technical Summary[1][2]
N-2-Aminoethyl-Val-Leu-Anilide is a specialized dipeptide derivative characterized by the modification of the N-terminus with a 2-aminoethyl group and the C-terminus with an aniline moiety.[1][2] Unlike standard chromogenic substrates (e.g., p-nitroanilides), the unsubstituted anilide and the N-terminal modification suggest its primary utility lies in structural probing , competitive inhibition , or affinity ligand design for cysteine and serine proteases, particularly those in the Cathepsin and Aminopeptidase families.[1][2]
The compound’s utility stems from its ability to mimic the P2-P1 substrate specificity (Valine-Leucine) required by many papain-like cysteine proteases, while the N-terminal extension alters binding kinetics, often converting a substrate into a slow-tight binding inhibitor or a stable probe resistant to classic aminopeptidase degradation.[1][2]
Key Functional Characteristics
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Target Specificity: High affinity for hydrophobic S2 pockets (due to Valine/Leucine residues).[1][2]
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Stability: The N-(2-aminoethyl) modification confers resistance to standard N-terminal degradation, extending half-life in biological assays.[1][2]
-
Detection: Requires HPLC/MS-based monitoring (release of aniline) rather than direct UV-Vis colorimetry, offering higher sensitivity and lower background interference in complex matrices.[1][2]
Part 2: Chemical & Physical Properties[1][2][3]
The following data aggregates physicochemical constants essential for experimental design and formulation.
| Property | Value / Description |
| IUPAC Name | (2S)-N-(2-aminoethyl)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide phenylamide (Derivative) |
| Molecular Formula | C₁₉H₃₂N₄O₂ (Predicted based on free base) |
| Molecular Weight | ~348.48 g/mol (Free base) |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water unless protonated (acidic pH).[1][2][3][4] |
| pKa (Predicted) | ~9.5 (Terminal amine), ~7.8 (Secondary amine) |
| Appearance | White to off-white lyophilized powder |
| Storage | -20°C, desiccated.[1][2] Protect from light and moisture.[1][2] |
| Stability | Stable for >2 years in solid state; <24 hours in aqueous solution at pH 7.[1][2]4. |
Part 3: Mechanistic Insight & Biological Logic[1][2]
Structural Logic of the Probe
The efficacy of N-2-Aminoethyl-Val-Leu-Anilide relies on three structural pillars:
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The S2-S1 Recognition Motif (Val-Leu):
-
The N-Terminal Modifier (N-2-Aminoethyl):
-
Unlike a free N-terminus (required for rapid turnover by Cathepsin C), the 2-aminoethyl extension creates a secondary amine.[1][2] This steric and electronic modification often slows catalysis, transforming the molecule into a competitive inhibitor or a slow-reacting substrate .[1][2]
-
It provides a primary amine handle (-NH2) that can be further derivatized (e.g., with fluorophores or biotin) without disrupting the P1-P2 binding interaction.[1][2]
-
-
The C-Terminal Anilide:
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Acts as a hydrophobic cap to improve binding affinity.[1][2]
-
Serves as a leaving group.[1][2] Upon cleavage by the enzyme, aniline is released.[1][2] While not intensely colored like p-nitroaniline, aniline can be quantified via Reverse-Phase HPLC (detection at 230-240 nm) or LC-MS , allowing for precise kinetic measurements in environments where colorimetric substrates fail (e.g., colored tissue lysates).[1][2]
-
Interaction Pathway Visualization
The following diagram illustrates the theoretical interaction of the compound with a Cysteine Protease active site (e.g., Cathepsin C).
Caption: Mechanistic pathway of N-2-Aminoethyl-Val-Leu-Anilide binding and processing by cysteine proteases. The N-terminal modification modulates the rate of catalysis.
Part 4: Experimental Protocols
Reconstitution and Storage[1][2]
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Concentration: Prepare a 10 mM stock solution .
-
Protocol:
-
Weigh 3.5 mg of powder.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50 µL volumes in amber tubes.
-
Store at -20°C. Do not refreeze more than once.
-
Enzyme Kinetic Assay (HPLC Method)
Since the leaving group is aniline (not pNA), UV-Vis plate readers are insufficient.[1][2] Use this HPLC protocol for precise kinetic data.
Objective: Determine
Reagents:
Workflow:
-
Equilibration: Incubate 90 µL of Enzyme in Buffer A at 37°C for 5 minutes.
-
Initiation: Add 10 µL of Substrate Stock (varying concentrations: 10 µM – 500 µM).
-
Incubation: Incubate at 37°C for defined timepoints (e.g., 0, 10, 20, 30 min).
-
Termination: Quench reaction with 100 µL Stop Solution.
-
Analysis: Inject 20 µL onto a C18 Reverse-Phase Column.
-
Calculation: Quantify Aniline peak area against a standard curve. Plot rate vs. concentration to derive Michaelis-Menten parameters.[1][2]
Synthesis (General Procedure for N-Alkylated Peptide Anilides)
For researchers needing to synthesize or modify this compound:
-
Coupling 1: React Boc-Leu-OH with Aniline using EDC/HOBt to form Boc-Leu-Anilide.
-
Coupling 2: React Boc-Val-OH with H-Leu-Anilide to form Boc-Val-Leu-Anilide.
-
N-Alkylation (Critical Step):
-
Final Deprotection: Remove side-chain protecting groups to yield N-(2-aminoethyl)-Val-Leu-Anilide.[1][2]
-
Purification: Semi-preparative HPLC (C18, Water/ACN gradient).
Part 5: Safety & Handling (SDS Summary)
-
Hazard Identification: Irritant.[1][2] Potentially harmful if swallowed (due to aniline release upon metabolism).[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle lyophilized powder in a fume hood to avoid inhalation.[1][2]
-
Disposal: Dispose of as hazardous chemical waste.[1][2] Do not flush down drains.[1][2]
References
-
GuideChem. (2025).[1][2][3] Chemical Properties of N-2-Aminoethyl-Val-Leu-Anilide (CAS 282732-36-9). Retrieved from [1][2]
-
Arctom Scientific. (2024).[1][2] Product Catalog: Peptidomimetics and Protease Substrates. Retrieved from [1][2]
-
Linciano, P., et al. (2013).[1][2][5] "Use of Primary Amines for the Selective N-Alkylation of Anilines." Synlett, 24, 2249-2254.[1][2][5] (Methodology for N-alkylation relevant to synthesis). Retrieved from [1][2]
-
Turk, D., et al. (2001).[1][2] "Structure-based design of inhibitors of cysteine proteases." Current Pharmaceutical Design, 7(16). (Foundational theory on Val-Leu specificity in Cathepsins).
-
MedChemExpress. (2024).[1][2] Peptide Screening Libraries and N-Alkyl Peptide Derivatives. (Context on related Val-Leu-Anilide analogs). Retrieved from
Sources
- 1. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 2. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
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